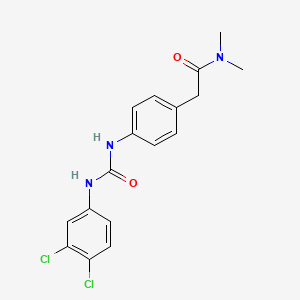
2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is often used in the synthesis of similar compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Wirkmechanismus
2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide's mechanism of action involves the inhibition of pyruvate dehydrogenase kinase, an enzyme that regulates the activity of pyruvate dehydrogenase, a key enzyme in cellular metabolism. By inhibiting this enzyme, this compound can shift cellular metabolism from glycolysis to oxidative phosphorylation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and decrease tumor size in animal models. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound is a small molecule that can penetrate the blood-brain barrier, making it a potential treatment for brain tumors. However, one limitation of using this compound in lab experiments is that it has not yet been approved for clinical use, meaning that further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential as a treatment for a range of diseases beyond cancer and neurodegenerative diseases. Finally, research is needed to determine the optimal dosing and administration of this compound for different disease states.
Synthesemethoden
2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide can be synthesized through a multistep process starting with the reaction of 3,4-dichloroaniline with phosgene to produce 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with N,N-dimethylacetamide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide has been studied extensively in preclinical models for its potential as a cancer treatment. It has been shown to selectively target cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase, leading to a shift in cellular metabolism from glycolysis to oxidative phosphorylation. This shift in metabolism can lead to apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-22(2)16(23)9-11-3-5-12(6-4-11)20-17(24)21-13-7-8-14(18)15(19)10-13/h3-8,10H,9H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXWQDMSTSOPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)
![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)
![Methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2581697.png)
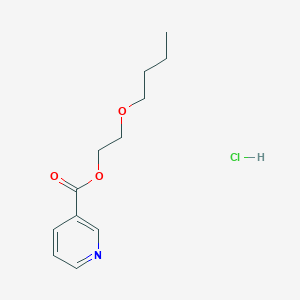
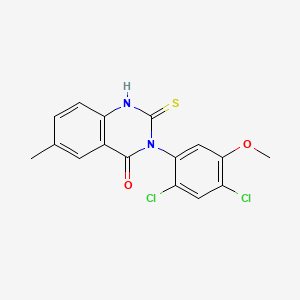


![6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2581706.png)
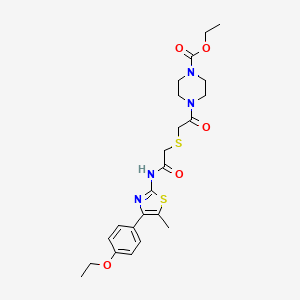
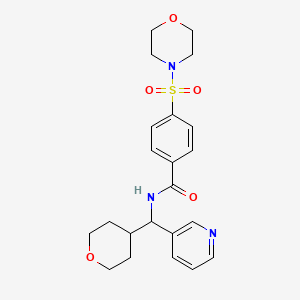
![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)
